molecular formula C22H17F3N2O3 B2392149 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 955684-87-4

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2392149
CAS No.: 955684-87-4
M. Wt: 414.384
InChI Key: YDNCGVLYPUJZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and a trifluoromethyl-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which can be synthesized from furan-2-carboxylic acid using thionyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline to form the corresponding amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the chlorination and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The furan ring and tetrahydroisoquinoline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide makes it unique compared to its analogs. This group significantly enhances the compound’s chemical stability and lipophilicity, which can improve its pharmacokinetic properties and make it more effective in biological applications.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3/c23-22(24,25)17-6-3-15(4-7-17)20(28)26-18-8-5-14-9-10-27(13-16(14)12-18)21(29)19-2-1-11-30-19/h1-8,11-12H,9-10,13H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNCGVLYPUJZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.